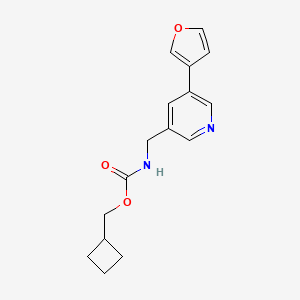

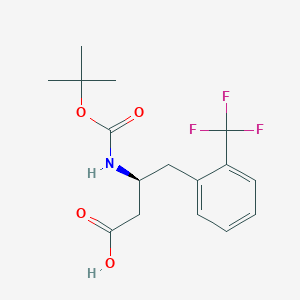

Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, also known as CBM-3, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. CBM-3 is a carbamate derivative that has a cyclobutylmethyl group attached to a pyridine-furan scaffold. This compound has shown promising results in various scientific research applications, including drug discovery, biological research, and material science.

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds

- Research on the one-step synthesis of 5-acylisothiazoles from furans demonstrates the utility of related furan compounds in creating heterocyclic structures that could have implications for developing new chemical entities with potential pharmaceutical applications. This synthesis pathway highlights the versatility of furan derivatives in chemical reactions, offering a regiospecific method to generate isothiazoles under certain conditions, including the use of thionyl chloride and pyridine (Guillard et al., 2001).

Development of Biologically Active Compounds

- Studies on the synthesis of compounds of the pyrimidine series based on reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic reagents reveal the formation of new compounds that demonstrate plant-growth regulatory activity. This indicates the potential of furan derivatives in agricultural applications, specifically in enhancing plant growth or protecting crops from pests (Aniskova, Grinev, & Yegorova, 2017).

Catalytic Reduction of Biomass-Derived Furanic Compounds

- Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen sheds light on the potential of furan derivatives in the field of bio-refinery. This study explores the conversion of furfural and 5-hydroxymethylfurfural (HMF) into products like furfuryl alcohol and tetrahydrofurfuryl alcohol, among others. This process underscores the relevance of furan derivatives in creating sustainable, bio-based chemicals and fuels (Nakagawa, Tamura, & Tomishige, 2013).

Antioxidative Activity of Furan Derivatives

- The antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction, including furan derivatives, has been studied. This research indicates the potential of furan-based compounds in contributing to the antioxidative properties of food, which could have implications for food preservation and health (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

properties

IUPAC Name |

cyclobutylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(21-10-12-2-1-3-12)18-8-13-6-15(9-17-7-13)14-4-5-20-11-14/h4-7,9,11-12H,1-3,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOIXZTXOCRNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)

![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)

![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)

![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)